Cas no 65352-94-5 (2-Fluoropyridine-5-carbonyl chloride (~80%))
2-Fluoropyridine-5-carbonyl chloride (~80%) Chemical and Physical Properties
Names and Identifiers
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- 6-Fluoronicotinoyl chloride
- 2-FLUOROPYRIDINE-5-CARBONYL CHLORIDE
- 3-Pyridinecarbonylchloride, 6-fluoro-
- 6-fluoropyridine-3-carbonyl chloride
- 3-PYRIDINECARBONYL CHLORIDE,6-FLUORO
- 6-fluoro-nicotinic acid chloride
- DTXSID50562325
- 65352-94-5
- SCHEMBL691934
- AS-40834
- MFCD07781233
- FT-0687922
- 2-Fluoropyridine-5-carbonyl chloride (~80%)
- SY064677
- (S)-2-Piperidinecarboxamide hydrochloride
- AKOS006343269
- 6-Fluoro-3-Pyridinecarbonylchloride
- AB42627
- 6-Fluoro-nicotinoyl chloride
- AC-33911
- 6-fluoronicotinoylchloride
- 6-fluoro nicotinic acid chloride
- A8873
- IPOCOANFUVSCLZ-UHFFFAOYSA-N
- EN300-256329
- J-518750
- 3-PYRIDINECARBONYL CHLORIDE, 6-FLUORO-
- 2-Fluoropyridine-5-carbonyl chloride, 6-Fluoropyridine-3-carbonyl chloride, 5-(Chlorocarbonyl)-2-fluoropyridine
- 3-Pyridinecarbonyl chloride, 6-fluoro- (9CI)
-
- MDL: MFCD07781233
- Inchi: 1S/C6H3ClFNO/c7-6(10)4-1-2-5(8)9-3-4/h1-3H
- InChI Key: IPOCOANFUVSCLZ-UHFFFAOYSA-N
- SMILES: ClC(C1C=NC(=CC=1)F)=O
Computed Properties
- Exact Mass: 158.98900
- Monoisotopic Mass: 158.9887196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 30Ų
Experimental Properties
- Density: 1.408
- Boiling Point: 218.9°C at 760 mmHg
- Flash Point: 86.2°C
- Refractive Index: 1.522
- Solubility: Benzene (Slightly), Chloroform (Slightly), DMSO (Slightly)
- PSA: 29.96000
- LogP: 1.59970
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
2-Fluoropyridine-5-carbonyl chloride (~80%) Security Information
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:Ⅲ
- Storage Condition:Sealed in dry,2-8°C(BD168006)
2-Fluoropyridine-5-carbonyl chloride (~80%) Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Fluoropyridine-5-carbonyl chloride (~80%) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029206117-5g |
6-Fluoronicotinoyl chloride |
65352-94-5 | 95% | 5g |
$321.36 | 2023-09-01 | |
| Alichem | A029206117-10g |
6-Fluoronicotinoyl chloride |
65352-94-5 | 95% | 10g |
$464.00 | 2023-09-01 | |
| Alichem | A029206117-25g |
6-Fluoronicotinoyl chloride |
65352-94-5 | 95% | 25g |
$620.73 | 2023-09-01 | |
| Chemenu | CM308535-10g |
6-Fluoronicotinoyl chloride |
65352-94-5 | 95% | 10g |
$326 | 2021-08-18 | |
| Chemenu | CM308535-25g |
6-Fluoronicotinoyl chloride |
65352-94-5 | 95% | 25g |
$586 | 2021-08-18 | |
| Matrix Scientific | 113813-1g |
2-Fluoropyridine-5-carbonyl chloride, 95% |
65352-94-5 | 95% | 1g |
$308.00 | 2023-09-08 | |
| TRC | F596308-100mg |
2-Fluoropyridine-5-carbonyl chloride (~80%) |
65352-94-5 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F596308-250mg |
2-Fluoropyridine-5-carbonyl chloride (~80%) |
65352-94-5 | 250mg |
$81.00 | 2023-05-18 | ||
| TRC | F596308-500mg |
2-Fluoropyridine-5-carbonyl chloride (~80%) |
65352-94-5 | 500mg |
$ 92.00 | 2023-09-07 | ||
| TRC | F596308-1g |
2-Fluoropyridine-5-carbonyl chloride (~80%) |
65352-94-5 | 1g |
$ 85.00 | 2022-06-04 |
2-Fluoropyridine-5-carbonyl chloride (~80%) Suppliers
2-Fluoropyridine-5-carbonyl chloride (~80%) Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 2-Fluoropyridine-5-carbonyl chloride (~80%)
Introduction to 2-Fluoropyridine-5-carbonyl chloride (~80%) and Its Significance in Modern Chemical Biology
2-Fluoropyridine-5-carbonyl chloride (~80%), with a CAS number of 65352-94-5, is a highly versatile and valuable intermediate in the field of pharmaceutical and agrochemical research. This compound, characterized by its fluorinated pyridine core and reactive carbonyl chloride functionality, has garnered significant attention due to its utility in the synthesis of a wide array of biologically active molecules. The presence of the fluorine atom at the 2-position and the carbonyl chloride group at the 5-position imparts unique electronic and steric properties, making it an indispensable tool for medicinal chemists and synthetic organic chemists.
The fluoropyridine scaffold is a privileged structure in drug discovery, exhibiting favorable pharmacokinetic properties and enhanced binding affinity to biological targets. The introduction of fluorine at the 2-position, in particular, has been shown to modulate metabolic stability, lipophilicity, and binding interactions. In contrast, the carbonyl chloride moiety serves as a powerful electrophile, enabling facile coupling with nucleophiles such as amines, alcohols, and thiols. This reactivity makes 2-Fluoropyridine-5-carbonyl chloride (~80%) an excellent building block for constructing complex molecular architectures.
Recent advancements in synthetic methodologies have further highlighted the importance of this compound. For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been effectively employed to introduce diverse substituents onto the pyridine ring. Additionally, palladium-catalyzed C-H activation strategies have opened up new avenues for late-stage functionalization, allowing for the rapid assembly of intricate heterocyclic systems.
In the realm of drug discovery, 2-Fluoropyridine-5-carbonyl chloride (~80%) has been utilized in the development of novel therapeutic agents targeting various diseases. Notably, fluorinated pyridines have been incorporated into kinase inhibitors, antiviral compounds, and anti-inflammatory drugs. The ability to introduce fluorine at specific positions has been crucial in optimizing drug-like properties such as solubility, bioavailability, and target engagement. For example, recent studies have demonstrated the efficacy of fluorinated pyridine-containing kinase inhibitors in treating cancers by modulating receptor tyrosine kinase activity.
The carbonyl chloride functionality of this compound also plays a pivotal role in peptide coupling reactions. It has been employed in solid-phase peptide synthesis (SPPS) to facilitate the efficient formation of amide bonds between protected amino acids. This application is particularly valuable in the synthesis of peptidomimetics and other bioactive peptides that exhibit therapeutic potential.
From an agrochemical perspective, 2-Fluoropyridine-5-carbonyl chloride (~80%) has been instrumental in the development of novel pesticides and herbicides. The incorporation of fluorine into agrochemicals has been shown to enhance their potency and environmental stability. For instance, fluorinated pyridines have been used in the synthesis of neonicotinoid insecticides, which are known for their high efficacy against a broad spectrum of pests.
The industrial production of 2-Fluoropyridine-5-carbonyl chloride (~80%) typically involves multi-step synthetic routes that require careful optimization to ensure high yield and purity. Common starting materials include 2-fluoropyridine derivatives that undergo chlorination followed by carbonylation under controlled conditions. Advances in catalytic systems and green chemistry principles have enabled more sustainable production methods, reducing waste generation and energy consumption.
The chemical reactivity of this compound also makes it a valuable asset in material science applications. Fluorinated pyridines have been explored as ligands in coordination chemistry, where they serve as effective chelating agents for transition metals. These metal complexes exhibit unique catalytic properties that find applications in organic transformations such as hydrogenation and oxidation reactions.
In conclusion,2-Fluoropyridine-5-carbonyl chloride (~80%) is a multifaceted compound with broad utility across multiple disciplines. Its role in pharmaceutical synthesis underscores its importance as a key intermediate for developing novel therapeutic agents. The ongoing research into new synthetic methodologies continues to expand its applications, making it an indispensable tool for chemists working on cutting-edge scientific problems.
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